6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a pyridine ring, and a carboxamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid and a halogenated quinoline derivative.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as p-toluidine, under dehydrating conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the quinoline ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 6-carboxyquinoline derivatives.
Reduction: Formation of 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-amine.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the pyridine and carboxamide groups can form hydrogen bonds with target proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide: Lacks the pyridine and p-tolyl groups, resulting in different chemical properties and biological activities.
2-(pyridin-2-yl)quinoline:
N-(p-tolyl)quinoline-4-carboxamide: Lacks the pyridine ring, leading to different interactions with biological targets.
Uniqueness
6-methyl-2-(pyridin-2-yl)-N-(p-tolyl)quinoline-4-carboxamide is unique due to the combination of its quinoline core, pyridine ring, and carboxamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-methyl-N-(4-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-6-9-17(10-7-15)25-23(27)19-14-22(21-5-3-4-12-24-21)26-20-11-8-16(2)13-18(19)20/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVOTEOQBWBUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.